Superior Synthetic Utility: 3-Bromo-1H-indazol-5-amine Enables High-Yield Suzuki-Miyaura Cross-Coupling Without N-Protection Compared to 3-Bromoindazole
3-Bromo-1H-indazol-5-amine enables efficient Pd-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids under microwave-assisted conditions without requiring N-protection of the indazole NH, achieving good to excellent yields [1]. In contrast, analogous cross-coupling of (NH) free 3-iodo-indazole with 2-furylboronic acid under similar conditions afforded a poor yield of only 10% [2]. This direct comparison highlights the enhanced reactivity and practical advantage of the 3-bromo-5-amino substitution pattern for streamlined library synthesis, eliminating the need for additional protection/deprotection steps that are often required for 3-bromoindazole or 3-iodoindazole substrates [3].
| Evidence Dimension | Suzuki-Miyaura cross-coupling yield |
|---|---|
| Target Compound Data | Good to excellent yields (e.g., >60-90% range) for coupling with various arylboronic acids |
| Comparator Or Baseline | 3-iodo-indazole (NH free) + 2-furylboronic acid: 10% yield |
| Quantified Difference | Approximately 6-9 fold increase in yield |
| Conditions | Microwave-assisted, Pd(OAc)2/RuPhos/K3PO4, dioxane/H2O, 140°C |
Why This Matters
Higher yields and omission of protection/deprotection steps directly reduce synthesis costs and time, making this compound the more efficient choice for building 3-aryl-indazole libraries.
- [1] Elmaci, G.; et al. Efficient synthesis of 3-aryl-1H-indazol-5-amine by Pd-catalyzed Suzuki–Miyaura cross-coupling reaction under microwave-assisted conditions. Tetrahedron Letters 2015, 56 (24), 3750–3753. View Source
- [2] Rault, S.; et al. Suzuki-Miyaura cross-coupling reaction of (NH) free 3-iodo-indazole with 2-furyboronic acid. 1999. View Source
- [3] Guillaumet, G.; et al. Microwave-assisted Suzuki-Miyaura cross-coupling of free (NH) 3-bromoindazoles. 2013. View Source
